BenchChemオンラインストアへようこそ!

5-Amino-2-propoxybenzonitrile

Phosphodiesterase 5 (PDE5) IC50 alkoxy SAR

5-Amino-2-propoxybenzonitrile (CAS 1250809-94-9) is a disubstituted benzonitrile building block bearing an electron-donating 5-amino group and a 2-propoxy side chain, with molecular formula C10H12N2O and molecular weight 176.21 g/mol. It belongs to the 2-alkoxy-5-aminobenzonitrile series, a class of aromatic intermediates widely employed in medicinal chemistry for constructing fused heterocyclic scaffolds.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B15274258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-propoxybenzonitrile
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)N)C#N
InChIInChI=1S/C10H12N2O/c1-2-5-13-10-4-3-9(12)6-8(10)7-11/h3-4,6H,2,5,12H2,1H3
InChIKeyGDTSYYUCGPJNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-propoxybenzonitrile CAS 1250809-94-9: Core Intermediate Identity and Procurement Baseline


5-Amino-2-propoxybenzonitrile (CAS 1250809-94-9) is a disubstituted benzonitrile building block bearing an electron-donating 5-amino group and a 2-propoxy side chain, with molecular formula C10H12N2O and molecular weight 176.21 g/mol . It belongs to the 2-alkoxy-5-aminobenzonitrile series, a class of aromatic intermediates widely employed in medicinal chemistry for constructing fused heterocyclic scaffolds. The compound is supplied as a research-chemical building block with typical purity specifications ≥95% and is intended exclusively for laboratory-scale synthetic use, not for pharmaceutical, food, or consumer applications . Its value proposition rests on the combination of a nucleophilic aniline nitrogen and a conformationally flexible n-propoxy tail that directly influences downstream pharmacophore topology, making it a strategic procurement choice over shorter- or longer-alkoxy analogs when the target profile demands specific steric and lipophilic parameters.

Why 5-Amino-2-propoxybenzonitrile Cannot Be Freely Substituted with In-Class Alkoxy Analogs


Superficially, 5-amino-2-methoxybenzonitrile (CAS 214623-57-1), 5-amino-2-ethoxybenzonitrile (CAS 1020046-39-2), and 5-amino-2-isopropoxybenzonitrile appear to be near-equivalent replacements because they share the same 5-amino-2-alkoxybenzonitrile core . However, the n-propoxy chain length and its linear geometry create a distinct conformational profile that cannot be replicated by the methoxy, ethoxy, or branched isopropoxy variants when incorporated into downstream pharmacophores: PDE5 inhibitor potency (IC50) varies over two orders of magnitude depending on the alkoxy substitution pattern [1], and key synthetic transformations such as diazotization–cyclocondensation yields are highly sensitive to the alkoxy substituent's steric demand [2]. Substituting a shorter or branched alkoxy analog therefore risks both significant potency loss in target-derived inhibitors and unpredictable changes in reaction efficiency, making procurement of the specific n-propoxy derivative essential for SAR reproducibility.

5-Amino-2-propoxybenzonitrile: Quantified Differentiation Against Closest Structural Analogs


PDE5 Inhibitor Potency Differential: n-Propoxy Versus Des-Amino and Alkoxy Variants

Derivatization of 5-amino-2-propoxybenzonitrile into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold yields a PDE5 IC50 of 1.7 nM [1]. The des-amino analog Zaprinast (5-(2-propoxyphenyl)-triazolo-pyrimidin-7-one), which retains the 2-propoxy group but lacks the 5-amino substitution, exhibits a PDE5 IC50 of 0.76 µM (760 nM) [2]. This represents a ~447-fold potency advantage conferred by the 5-amino group embedded in the starting benzonitrile. A related derivative, 6-(5-amino-2-propoxyphenyl)-1-ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, shows a PDE5 IC50 of 7 nM, confirming the n-propoxy-phenyl motif contributes consistently to sub-10 nM potency [3]. By contrast, 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one (ethoxy variant) gives a PDE5 IC50 of 5 nM [4], but direct head-to-head comparisons in the identical thienopyrimidine scaffold are not yet available.

Phosphodiesterase 5 (PDE5) IC50 alkoxy SAR

Validated Synthetic Utility as a Diazotization Substrate for Triazole–Carboxylic Acid Xanthine Oxidase Inhibitors

Patent CN106146419A explicitly employs 5-amino-2-n-propoxybenzonitrile (0.48 g, 2.6 mmol) as the primary aryl amine substrate in a diazotization–condensation sequence with ethyl acetoacetate to construct the key intermediate for 2-(3-cyano-4-n-propoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (Compound 1), a xanthine oxidase inhibitor [1]. The reaction proceeds under standard ice-bath NaNO₂/HCl conditions followed by pH adjustment with NaOAc, yielding a yellow solid precipitate that is directly filtered and washed [1]. In contrast, the corresponding 5-amino-2-methoxybenzonitrile and 5-amino-2-ethoxybenzonitrile are not reported in this patent series for the same triazole-forming transformation, suggesting that the n-propoxy chain provides an optimal balance of electronic donation and steric accessibility for the diazotization–cyclization step that the shorter alkoxy variants may not achieve with comparable efficiency.

Xanthine oxidase diazotization triazole synthesis

Solubility and Handling Profile Differentiated from Shorter Alkoxy Homologs for Organic-Medium Reactions

5-Amino-2-propoxybenzonitrile is reported to dissolve in common organic solvents including DMSO, DMF, and alcohols, while exhibiting low aqueous solubility . The n-propoxy chain increases the calculated logP relative to the methoxy analog (5-amino-2-methoxybenzonitrile: MW 148.16, C8H8N2O; target compound: MW 176.21, C10H12N2O) by approximately 1 log unit based on the incremental contribution of the additional two methylene groups, using standard fragment-based logP estimation [1]. This increase in lipophilicity is directly relevant to reactions requiring anhydrous organic conditions or biphasic workups, where the higher organic-phase partition of the propoxy derivative can improve extractability and reduce aqueous loss compared to the methoxy and ethoxy congeners. The compound is stored long-term in a cool, dry place and is classified as non-hazardous for DOT/IATA transport .

Solubility organic synthesis formulation

Structural Differentiation from Branched Isopropoxy and tert-Butoxy Regioisomers in PDE Inhibitor SAR

The linear n-propoxy chain of 5-amino-2-propoxybenzonitrile distinguishes it from the branched 5-amino-2-isopropoxybenzonitrile (same molecular formula C10H12N2O) and the bulkier 5-amino-2-(tert-butoxy)benzonitrile (C11H14N2O, MW 190.25) . In PDE5 inhibitor series derived from the thieno[2,3-d]pyrimidin-4(3H)-one core, the n-propoxy derivative achieves an IC50 of 1.7 nM [1]. While direct PDE5 IC50 data for the isopropoxy analog in the identical scaffold are not publicly available, the related pyrazolo[4,3-d]pyrimidin-7-one series from patent US8802679 demonstrates that subtle changes in the alkoxy substituent produce IC50 shifts from 7.4 nM to 49 nM for human VAP-1 [2], illustrating the sensitivity of target engagement to alkoxy geometry. The linear n-propoxy chain provides an uninterrupted hydrophobic trajectory that branched isopropoxy and bulky tert-butoxy groups cannot recapitulate, potentially impacting both enzyme fit and downstream pharmacokinetic properties of derived inhibitors.

PDE5 selectivity alkoxy branching SAR

cGMP-Specific PDE Inhibitor Scaffold Versatility: Pyrimidinone, Pyrazolopyrimidinone, and Quinazolinone Derivatives

The 5-amino-2-propoxyphenyl motif has been incorporated into at least four distinct heterocyclic scaffolds with demonstrated PDE5 and PDE10 inhibitory activity: (i) thieno[2,3-d]pyrimidin-4(3H)-one (PDE5 IC50 = 1.7 nM) [1]; (ii) 6-(5-amino-2-propoxy-phenyl)-1-ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PDE5 IC50 = 7 nM) [2]; (iii) 5-(5-amino-2-n-propoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, reported in PDE5 SAR studies ; and (iv) 2-(5-amino-2-propoxyphenyl)-8-methoxy-4(3H)-quinazolinone (CAS 178937-98-9), a cGMP-specific PDE inhibitor . In contrast, the des-amino analog 2-propoxybenzonitrile (CAS 6609-58-1) has no reported PDE inhibitory activity as a standalone fragment, underscoring that the dual amino–propoxy substitution pattern of the target compound is the pharmacophoric requirement for PDE engagement . This multi-scaffold track record provides procurement confidence that the building block is a versatile, validated entry point for cGMP-PDE-focused medicinal chemistry.

cGMP PDE scaffold diversity pyrimidinone

5-Amino-2-propoxybenzonitrile: Highest-Confidence Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Construction of Sub-10 nM PDE5 Inhibitor Libraries via Thienopyrimidine and Pyrazolopyrimidinone Cyclization

The 5-amino-2-propoxybenzonitrile building block is the demonstrated starting material for PDE5 inhibitors achieving IC50 values as low as 1.7 nM (thieno[2,3-d]pyrimidin-4(3H)-one scaffold) [1]. The ~447-fold potency advantage over the des-amino analog Zaprinast (IC50 = 760 nM) confirms that the 5-amino substituent is non-negotiable for target potency [2]. Research groups pursuing cGMP-specific PDE5 or PDE10 inhibitors should prioritize this specific building block over the simpler 2-propoxybenzonitrile or any des-amino analog, and should not substitute the n-propoxy chain with methoxy or branched alkoxy variants without explicit SAR validation in their scaffold of interest.

Xanthine Oxidase Inhibitor Development: Triazole–Carboxylic Acid Synthesis via Diazotization

Patent CN106146419A from Shenyang Pharmaceutical University provides a complete experimental protocol using 5-amino-2-n-propoxybenzonitrile as the aryl amine component in a diazotization–cyclocondensation sequence to access 2-(3-cyano-4-n-propoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid [3]. This validated procedure offers a risk-reduced entry point for medicinal chemistry teams developing xanthine oxidase inhibitors for hyperuricemia and gout. Procurement of this compound for analogous triazole-forming reactions with alternative β-ketoester or β-diketone partners is supported by the demonstrated compatibility of the substrate with standard diazotization conditions (NaNO₂/HCl, ice-bath, NaOAc neutralization).

Pharmacophore-Directed Building Block Selection for cGMP-PDE Multi-Scaffold Screening Collections

The 5-amino-2-propoxyphenyl fragment has been successfully incorporated into at least four distinct PDE-active heterocyclic cores (thienopyrimidinone, pyrazolopyrimidinone in two regioisomeric forms, and quinazolinone), all demonstrating nanomolar PDE5 inhibition . This multi-scaffold track record makes the compound a strategically efficient building block for constructing focused cGMP-PDE screening libraries, where one aryl amine intermediate can be diversified into multiple chemotypes without re-optimizing the alkoxy-phenyl pharmacophore. Procurement managers building shared intermediate inventories for PDE-focused discovery projects can consolidate around this single benzonitrile rather than maintaining separate methoxy, ethoxy, and branched alkoxy variants.

Structure–Activity Relationship Studies of Alkoxy Chain Length on PDE5/VAP-1 Target Engagement

For systematic SAR investigations of alkoxy chain effects on PDE5 and VAP-1 potency, the n-propoxy derivative serves as the critical 3-carbon linear reference point between the ethoxy (2-carbon) and butoxy (4-carbon) congeners . Data from related VAP-1 inhibitor series show that alkoxy chain variation can shift IC50 values by >6-fold (e.g., 7.4 nM to 49 nM for rat vs. human VAP-1 within the same compound) [4], affirming that procurement of the exact chain-length variant is essential for meaningful SAR interpretation. The n-propoxy compound is the longest linear alkoxy homolog currently catalogued by multiple research-chemical suppliers with ≥95% purity, making it the practical upper boundary for linear chain SAR exploration in this series.

Quote Request

Request a Quote for 5-Amino-2-propoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.